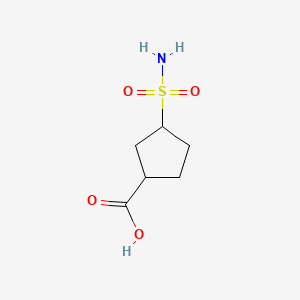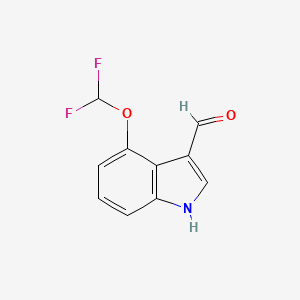
4-(difluoromethoxy)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde.
O-Alkylation: The hydroxyl group of the starting material is alkylated using an appropriate alkylating agent.
Oxidation: The alkylated product is then oxidized to introduce the aldehyde group.
Cyclization: The oxidized product undergoes cyclization to form the indole ring structure.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. Commonly used catalysts include transition metal catalysts, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts
Major Products Formed
Oxidation: Formation of 4-(difluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: Formation of 4-(difluoromethoxy)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced
Applications De Recherche Scientifique
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde
Uniqueness
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the difluoromethoxy group. This combination enhances its chemical stability and biological activity compared to other similar compounds. The indole ring structure is known for its wide range of biological activities, and the difluoromethoxy group further enhances these properties by increasing the compound’s lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C10H7F2NO2 |
|---|---|
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-9(8)6(5-14)4-13-7/h1-5,10,13H |
Clé InChI |
KASOLNMDGBJMHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)F)C(=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
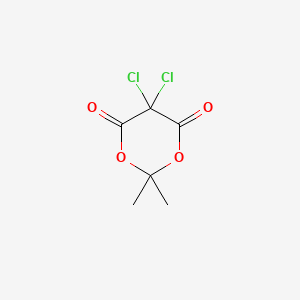
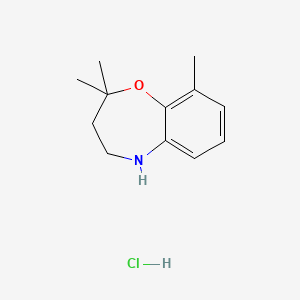
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

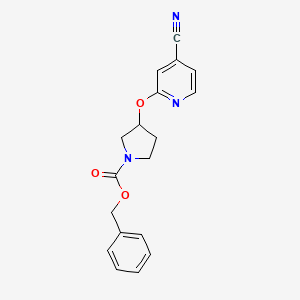
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)

![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
![1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13468699.png)
![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
